

Disperse Red 92: A Technical Guide to Potential Applications in Materials Science

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For Researchers, Scientists, and Drug Development Professionals

Disperse Red 92, a member of the anthraquinone dye family, is a synthetically produced organic compound primarily utilized for its vibrant red hue in the coloration of synthetic textiles. Its robust chemical structure, inherent stability, and specific physicochemical properties suggest a potential for broader applications within the field of materials science, extending beyond its traditional use in the textile industry. This technical guide provides a comprehensive overview of the known attributes of Disperse Red 92, alongside detailed experimental protocols for its synthesis and primary application. Furthermore, it explores potential advanced applications by drawing parallels with structurally similar and well-characterized dyes.

Physicochemical and Structural Data of Disperse Red 92

A clear understanding of the fundamental properties of **Disperse Red 92** is essential for its application in materials science. The following table summarizes the key physicochemical data for this compound.



Property	Value	Source(s)
C.I. Name	Disperse Red 92	[1]
C.I. Number	60752	[1]
CAS Number	12236-11-2 / 72363-26-9	[1]
Molecular Formula	C25H24N2O7S	[1][2]
Molecular Weight	496.53 g/mol	[1]
Chemical Structure	Anthraquinone	[1]
Appearance	Dark red powder/grain	[3]
Density (calculated)	1.405 g/cm ³	[2]
Boiling Point (calculated)	713.7 °C at 760 mmHg	[2]
Flash Point (calculated)	385.5 °C	[2]
Solubility	Soluble in organic solvents, low water solubility.	[2]
General Properties	Good light resistance, heat resistance, and chemical resistance.	[2]

Synthesis of Disperse Red 92

Disperse Red 92 is synthesized from C.I. Disperse Red 60 through a two-step process involving sulfonation and subsequent amination. The following protocol is a representative method for its synthesis.

Experimental Protocol: Synthesis of Disperse Red 92

Step 1: Sulfonylation of Disperse Red 60

• In a reaction vessel equipped with a stirrer and temperature control, dissolve Disperse Red 60 solid in an inert solvent such as o-dichlorobenzene (mass ratio of solvent to solid between 3:1 and 6:1).[4]

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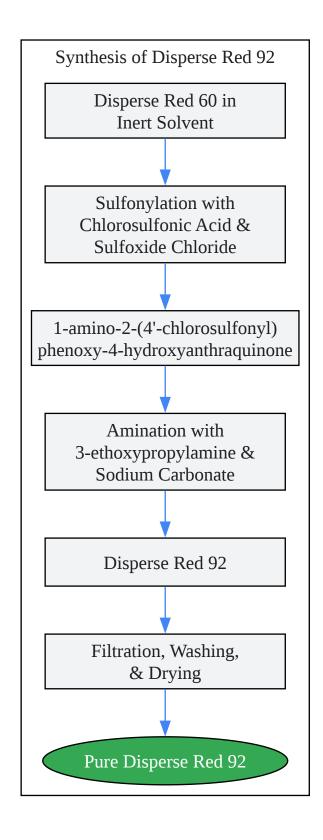


- Cool the solution to 0-5 °C.
- Slowly add chlorosulfonic acid, maintaining the temperature between 0-5 °C.
- After the addition is complete, raise the temperature to 42-45 °C and maintain for 1.5-2 hours, monitoring the reaction by HPLC until the starting material is consumed.[5]
- Add sulfoxide chloride and continue the reaction at 42-45 °C for 1-1.5 hours.
- Cool the reaction mixture to 0-5 °C and slowly add it to ice water to precipitate the product.
- Filter the precipitate, wash with water until neutral, and press dry to obtain 1-amino-2-(4'-chlorosulfonyl) phenoxy-4-hydroxyanthraquinone.[5]

Step 2: Amination to form Disperse Red 92

- Disperse the wet product from Step 1 in an inert solvent (e.g., o-dichlorobenzene).[4]
- Add sodium carbonate and 3-ethoxypropylamine. The molar ratio of the starting material to sodium carbonate and ethoxypropylamine is typically around 1:1-2:1-1.2.[4]
- Heat the mixture and maintain it at a reaction temperature of 20-40 °C.[4]
- Monitor the reaction by HPLC. Once the reaction is complete, distill the solvent for recycling.
 [4]
- The final product, **Disperse Red 92**, is obtained by filtration, washing with water, and drying. [4]





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Synthesis workflow for **Disperse Red 92**.



Application in Textile Dyeing

The primary and well-established application of **Disperse Red 92** is in the dyeing of synthetic fibers, particularly polyester. Its non-ionic nature and low water solubility make it ideal for the "solid solution" dyeing mechanism required for these hydrophobic fibers. High-temperature, high-pressure (HTHP) exhaust dyeing is a common method.

Experimental Protocol: High-Temperature Exhaust Dyeing of Polyester

- 1. Pre-treatment of Polyester Fabric:
- Scour the fabric in a bath containing 1 g/L non-ionic detergent and 2 g/L sodium carbonate at 60°C for 30 minutes to remove impurities.
- Rinse thoroughly with warm and then cold water.
- 2. Dye Bath Preparation and Dyeing:
- Prepare a dye bath with a liquor ratio of 1:10 (fabric weight to water volume).
- Add a dispersing agent (0.5-1.0 g/L) to the bath.
- Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[6]
- Prepare a dispersion of **Disperse Red 92** (e.g., 2% on weight of fabric) by pasting it with a small amount of water and then diluting it.
- Add the dye dispersion to the bath.
- Introduce the polyester fabric into the dye bath at 60°C.
- Raise the temperature to 130°C at a rate of 1.5-2.0 °C/min.[7]
- Maintain the temperature at 130°C for 45-60 minutes.[6][7]
- Cool the dye bath to 60°C.[6]

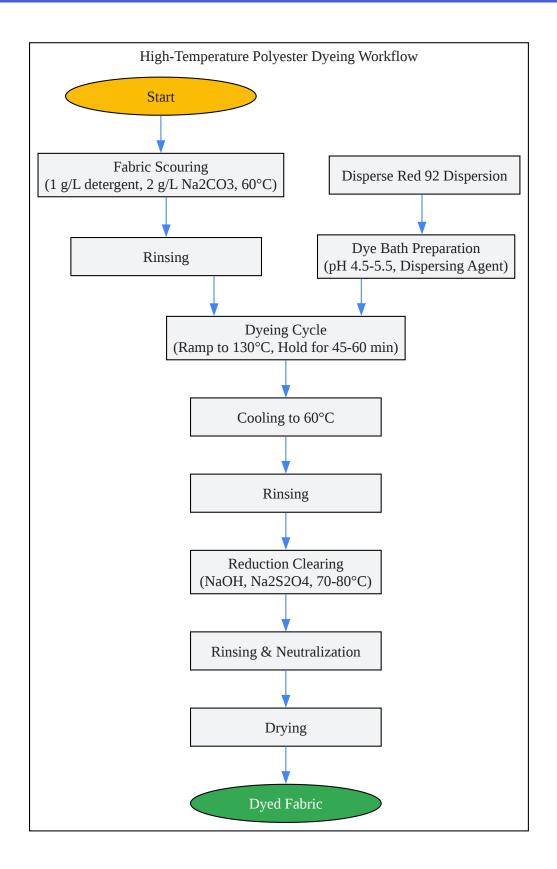
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- 3. Post-treatment (Reduction Clearing):
- Rinse the dyed fabric.
- Prepare a clearing bath with 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.[7]
- Treat the fabric in this bath at 70-80°C for 15-20 minutes to remove surface dye and improve fastness.[7]
- Rinse with hot and then cold water.
- Neutralize with a weak acetic acid solution, followed by a final rinse.
- Dry the fabric.





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Workflow for high-temperature dyeing of polyester.



Potential Application in Nonlinear Optical (NLO) Materials

While specific research on the nonlinear optical properties of **Disperse Red 92** is limited, the broader class of anthraquinone dyes, and specifically the closely related Disperse Red 1, have been studied for these applications. These dyes can be incorporated into polymer matrices to create "guest-host" systems with significant second-order NLO properties, which are crucial for technologies like electro-optic modulators and optical data storage.[8]

The NLO effect in these materials is achieved by breaking the centrosymmetric alignment of the dye molecules within the polymer, typically through electric field poling.[8] The following is a representative protocol for the preparation of a Disperse Red-doped polymer film, based on studies with Disperse Red 1.

Representative Protocol: Preparation of a Dye-Doped Polymer Film for NLO Applications

- 1. Solution Preparation:
- Dissolve a host polymer, such as poly(methyl methacrylate) (PMMA), in a suitable solvent like chloroform to a desired concentration (e.g., 10% w/v).
- Add Disperse Red powder to the polymer solution (e.g., 1-10 wt% with respect to the polymer).
- Stir the mixture at room temperature until the dye is completely dissolved.
- Filter the solution to remove any particulate matter.
- 2. Film Fabrication (Spin Coating):
- Clean a substrate (e.g., glass slide) thoroughly.
- Dispense the dye-polymer solution onto the center of the substrate.
- Spin coat at a specific speed (e.g., 1000-3000 rpm) for a set time (e.g., 30-60 seconds) to achieve the desired film thickness.

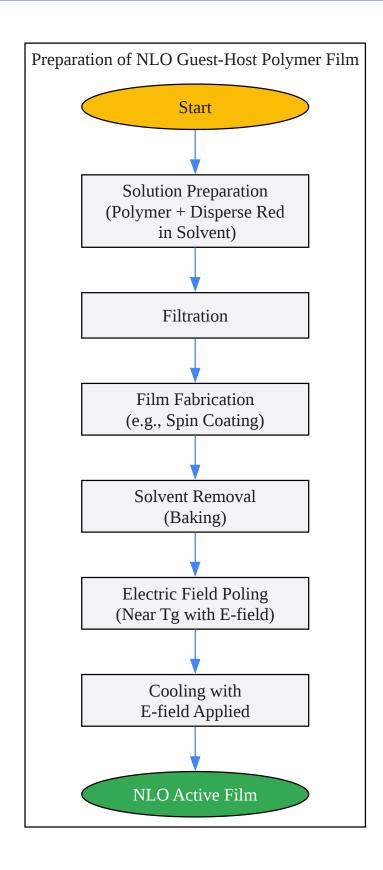
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- Bake the coated substrate in an oven at a temperature below the glass transition temperature of the polymer (e.g., 80-90 °C for PMMA) for at least one hour to remove residual solvent.
- 3. Electric Field Poling:
- Place the film on a heating stage.
- Apply a strong electric field across the film using a corona discharge or parallel plate electrodes.
- Heat the film to near its glass transition temperature while the electric field is applied to allow for the alignment of the dye molecules.
- Cool the film back to room temperature with the electric field still applied to lock in the molecular alignment.





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Workflow for NLO guest-host polymer film preparation.



Future Outlook

Disperse Red 92 is a well-established dye in the textile industry with properties that suggest its potential for use in more advanced materials science applications. Its thermal and chemical stability are advantageous for incorporation into various polymer matrices. While there is a lack of specific research on its use in areas such as nonlinear optics, the extensive studies on similar anthraquinone and azo dyes provide a strong foundation for future investigations. Further research is needed to quantify its specific optical and thermal properties to fully assess its viability for these advanced applications.

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